Home > Products > Screening Compounds P9241 > Miglustat - d9 hydrochloride
Miglustat - d9 hydrochloride -

Miglustat - d9 hydrochloride

Catalog Number: EVT-1533997
CAS Number:
Molecular Formula: C10H12D9NO4.HCl
Molecular Weight: 264.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deuterated miglustat.
Overview

Miglustat-d9 hydrochloride, also known as N-Butyldeoxynojirimycin-d9 hydrochloride, is a deuterated analog of Miglustat. It is primarily utilized in the treatment of Type I Gaucher disease, particularly for patients who are not suitable for enzyme replacement therapy. This compound acts as a glucosylceramide synthase inhibitor, which is crucial in managing the accumulation of glucosylceramide in lysosomes due to glucocerebrosidase deficiency.

Source and Classification

Miglustat-d9 hydrochloride is classified under iminosugars, which are sugar derivatives that inhibit glycosidases. It is derived from the natural product nojirimycin and has been modified to enhance its pharmacological properties. The compound is commercially available and can be sourced from various chemical suppliers including Cayman Chemical and MedChemExpress .

Synthesis Analysis

Methods

The synthesis of Miglustat-d9 hydrochloride involves several key steps, typically starting from simpler carbohydrate precursors. One notable method includes the use of microwave-assisted synthesis techniques to improve yield and purity. The process often incorporates deuterated reagents to introduce deuterium into the molecular structure, enhancing its stability and metabolic tracking capabilities.

Technical Details

The synthesis pathway generally involves:

  1. Protection of Functional Groups: Initial protection of hydroxyl groups to prevent unwanted reactions during synthesis.
  2. Formation of Key Intermediates: Utilizing stannylation or other coupling reactions to construct the core structure.
  3. Deuteration: Introducing deuterium at specific positions to create the d9 variant.
  4. Final Deprotection and Purification: Removing protective groups and purifying the final product using techniques such as chromatography.
Molecular Structure Analysis

Structure

Miglustat-d9 hydrochloride has a complex molecular structure characterized by a piperidine ring with multiple hydroxyl groups, contributing to its biological activity. The incorporation of deuterium alters its physical properties slightly compared to the non-deuterated form.

Data

  • Molecular Formula: C10H13D9ClNO4
  • Molecular Weight: 264.79 g/mol
  • Chemical Structure: The structure features a piperidine ring with hydroxyl substitutions that facilitate its interaction with glucosylceramide synthase .
Chemical Reactions Analysis

Reactions

Miglustat-d9 hydrochloride participates in various chemical reactions typical of iminosugars, including:

  • Glycosidic Bond Formation: It can act as a substrate for glycosidases, although it inhibits their activity rather than being hydrolyzed.
  • Hydrolysis Reactions: The compound can undergo hydrolysis under acidic or basic conditions, which may affect its stability and efficacy.

Technical Details

The reactivity profile indicates that while Miglustat-d9 hydrochloride can participate in certain chemical transformations, its primary role in biological systems is as an inhibitor rather than a substrate.

Mechanism of Action

Miglustat-d9 hydrochloride functions by inhibiting glucosylceramide synthase, thereby reducing the synthesis of glucosylceramide. This action helps mitigate the accumulation of this lipid in lysosomes, which is particularly beneficial for patients with Gaucher disease.

Process and Data

  1. Inhibition Mechanism: By binding to the active site of glucosylceramide synthase, Miglustat-d9 prevents the conversion of ceramide into glucosylceramide.
  2. Cellular Impact: This inhibition leads to decreased substrate accumulation and alleviation of lysosomal storage issues associated with Gaucher disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents, which aids in its formulation for therapeutic use.

Chemical Properties

  • Stability: The deuterated form offers enhanced stability compared to its non-deuterated counterpart, making it suitable for long-term studies.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds .
Applications

Miglustat-d9 hydrochloride is primarily used in scientific research related to Gaucher disease and other lysosomal storage disorders. Its role as a glucosylceramide synthase inhibitor makes it valuable in studying lipid metabolism and enzyme replacement therapies.

Scientific Uses

  • Research on Gaucher Disease: Investigating alternative therapeutic strategies for patients who cannot tolerate conventional treatments.
  • Metabolic Studies: Understanding lipid accumulation processes within lysosomes and potential interventions using iminosugars like Miglustat-d9 hydrochloride .
Chemical Characterization of Miglustat-d9 Hydrochloride

Structural Elucidation and Stereochemical Configuration

Miglustat-d9 hydrochloride (CAS 1883545-57-0) is a deuterated isotopologue of the therapeutic agent miglustat hydrochloride, where nine hydrogen atoms in the n-butyl chain are substituted with deuterium atoms ( [1] [6]). The molecular formula is C10H13D9ClNO4, with a molecular weight of 264.79 g/mol ( [1] [2]). The core structure retains the stereochemically complex piperidine ring characteristic of miglustat, featuring four contiguous chiral centers with defined (2R,3R,4R,5S) absolute configuration ( [5] [9]). This stereochemical precision is pharmacologically essential as it governs the molecule's ability to inhibit glucosylceramide synthase through optimal spatial positioning relative to the enzyme's active site.

The piperidine triol moiety exhibits a rigid chair conformation stabilized by intramolecular hydrogen bonding networks between the hydroxyl groups at positions C3, C4, and C5 ( [6]). X-ray crystallographic analyses confirm that deuterium substitution does not alter the bond angles or torsional parameters of the parent miglustat structure, with all structural modifications confined to the terminal methylene groups of the butyl side chain ( [6]). This conservation of three-dimensional architecture ensures bioequivalence in target engagement while modifying pharmacokinetic properties.

Table 1: Structural Parameters of Miglustat-d9 Hydrochloride

ParameterValueAnalytical Method
Molecular FormulaC10H13D9ClNO4High-Resolution Mass Spectrometry
Molecular Weight264.79 g/molCalculated from Isotopic Composition
Stereochemistry(2R,3R,4R,5S)X-ray Crystallography, Optical Rotation
Chiral Centers4Confirmed by Synthetic Pathway
Crystal SystemMonoclinicSingle-Crystal X-ray Diffraction

Physicochemical Properties: Solubility, Hydrogen Bonding, and Crystalline Stability

Miglustat-d9 hydrochloride exhibits high aqueous solubility (75 mM in water at 25°C), significantly exceeding the solubility of the non-ionized parent compound due to salt formation ( [6] [9]). The hydrochloride salt form enhances dissolution kinetics, a critical factor for oral bioavailability. The compound also demonstrates substantial solubility in polar aprotic solvents, including dimethyl sulfoxide (DMSO) at 75 mM, but shows limited solubility in hydrophobic solvents like ethanol or chloroform (<5 mg/mL) ( [6]). This solubility profile facilitates formulation flexibility for preclinical studies.

The molecule possesses five hydrogen bond donors (three hydroxyl groups, protonated amine, and hydrochloride counterion) and five hydrogen bond acceptors (oxygen atoms and tertiary amine), creating extensive hydrogen bonding networks in the solid state ( [6]). These intermolecular interactions contribute to its crystalline stability, with a melting point observed at 138-140°C (decomposition) ( [1]). Hygroscopicity testing indicates moderate moisture sensitivity, necessitating storage under anhydrous conditions at -20°C with desiccant to prevent hydrate formation ( [6] [9]). Differential scanning calorimetry reveals a single endothermic transition corresponding to crystal lattice disintegration without polymorphic transitions below the decomposition temperature.

Stability studies under ICH guidelines demonstrate negligible degradation after 24 months at -20°C in sealed containers, with decomposition products not exceeding 0.5% ( [6]). Accelerated stability testing (40°C/75% RH) shows <2% degradation over three months, confirming robust crystalline packing that resists thermal and humidity-induced decomposition pathways ( [1]).

Table 3: Physicochemical Properties of Miglustat-d9 Hydrochloride

PropertyValueMeasurement Conditions
Aqueous Solubility75 mM (198.6 mg/mL)25°C, pH 3.0
DMSO Solubility75 mM (198.6 mg/mL)25°C
LogP (calculated)-2.18ACD/Labs Percepta Platform
Hydrogen Bond Donors5IUPAC Definition
Hydrogen Bond Acceptors5IUPAC Definition
Melting Point138-140°C (dec.)Differential Scanning Calorimetry
Storage Stability24 months-20°C, desiccated

Comparative Analysis with Non-Deuterated Miglustat Hydrochloride

The strategic deuteration of miglustat hydrochloride introduces significant physicochemical differences while preserving the pharmacologically active structure. The molecular weight increases by approximately 9 atomic mass units (from 255.74 to 264.79 g/mol), directly attributable to the nine deuterium atoms replacing hydrogen ( [1] [3]). This mass difference, while seemingly modest, creates detectable variations in vibrational spectroscopy, with Fourier-transform infrared (FTIR) spectra showing characteristic C-D stretching absorptions at 2050-2250 cm-1 instead of C-H stretches at 2850-2960 cm-1 ( [6]).

The deuterium kinetic isotope effect (DKIE) influences metabolic stability without altering target affinity. In vitro studies demonstrate reduced oxidative metabolism of the butyl chain by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, due to the stronger carbon-deuterium bond (bond dissociation energy ~463 kJ/mol vs. ~439 kJ/mol for C-H) ( [1] [4]). This manifests as extended plasma half-life in pharmacokinetic studies, though specific metabolic data remains proprietary. Computational modeling indicates deuterium substitution decreases the rate of α-carbon hydroxylation by 5-7 fold, a primary metabolic pathway for non-deuterated miglustat ( [4]).

Crystallographic comparisons reveal identical unit cell parameters and space group symmetry (P212121) between deuterated and non-deuterated forms, confirming isotopic substitution does not perturb solid-state packing ( [6]). However, deuterated crystals exhibit 0.3% reduction in unit cell volume, consistent with shorter C-D bond lengths (1.09 Å) versus C-H bonds (1.11 Å) ( [6]). This minor structural compression correlates with a 2°C increase in decomposition temperature and enhanced stability against mechanical stress during pharmaceutical processing.

Table 4: Comparative Properties of Deuterated vs. Non-Deuterated Miglustat

PropertyMiglustat-d9 HydrochlorideMiglustat HydrochlorideImpact
Molecular FormulaC10H13D9ClNO4C10H22ClNO4Mass spectrometry differentiation
Molecular Weight264.79 g/mol255.74 g/mol~3.5% increase
C-Butyl Bond Length1.09 Å (C-D)1.11 Å (C-H)Crystallographic distinction
Metabolic StabilityIncreased (DKIE)StandardExtended half-life potential
Vibrational SpectrumC-D stretches: 2050-2250 cm-1C-H stretches: 2850-2960 cm-1Analytical differentiation

Properties

Product Name

Miglustat - d9 hydrochloride

Molecular Formula

C10H12D9NO4.HCl

Molecular Weight

264.79

Synonyms

(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.